2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trif luoromethyl)phenyl]acetamide
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Overview
Description
2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple halogen atoms and a triazole ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Continuous monitoring and quality control are essential to maintain the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles or electrophiles; reactions are often conducted in polar solvents under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
- 2-(5-amino-2,4-dichlorophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one
- 2-(4-amino-phenyl)-5-amino-benzimidazole
Uniqueness
Compared to similar compounds, 2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is unique due to its combination of halogen atoms and the triazole ring
Properties
Molecular Formula |
C17H11Cl3F3N5OS |
---|---|
Molecular Weight |
496.7 g/mol |
IUPAC Name |
2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H11Cl3F3N5OS/c18-9-2-3-10(12(20)6-9)15-26-27-16(28(15)24)30-7-14(29)25-13-5-8(17(21,22)23)1-4-11(13)19/h1-6H,7,24H2,(H,25,29) |
InChI Key |
FKXYXOVHBLAOQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
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